

# Biocompatibility of SU-8 for Medical Devices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

SU-8, an epoxy-based negative photoresist, has garnered significant interest for the fabrication of a wide array of medical and biomedical devices due to its advantageous mechanical properties, chemical stability, and ease of microfabrication. Its use in applications ranging from neural probes and microelectrode arrays to drug delivery systems and cell encapsulation platforms necessitates a thorough understanding of its biocompatibility. This technical guide provides a comprehensive overview of the in vitro and in vivo biocompatibility of SU-8, detailing experimental data, standardized testing protocols, and the cellular response to this versatile polymer. While generally considered to possess favorable biocompatibility, this guide will delve into the nuances of its interaction with biological systems, including factors that influence its biocompatibility and surface modification strategies to enhance its performance in medical devices.

# In Vitro Biocompatibility

In vitro biocompatibility studies are fundamental to assessing the potential toxicity of a material at the cellular level. For SU-8, these studies have primarily focused on cytotoxicity, evaluating cell viability and proliferation in the presence of the material or its extracts.

# **Cytotoxicity Assessment**







A key concern with SU-8 is the potential for leaching of unreacted monomers or residual antimony-based photoinitiators, which can be cytotoxic.[1][2] The biocompatibility of SU-8 can be significantly influenced by the fabrication process, with factors such as UV exposure dose and post-exposure bake times playing a critical role in minimizing residual cytotoxic components.[3]

Contradictory findings exist in the literature regarding the cytotoxicity of unmodified SU-8. Some studies report that untreated SU-8 surfaces are not cytocompatible, showing low survival rates for primary neurons.[4] Conversely, other research indicates good cell viability and attachment for various cell lines, including C6 rat astrocytoma cells and SH-SY5Y human neuroblastoma cells.[1][4]

Table 1: Summary of In Vitro Cytotoxicity and Cell Viability Data for SU-8



| Cell Line                                  | SU-8<br>Formulation/Treatm<br>ent                           | Key Findings                                                                                                         | Reference |
|--------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| 9L Glioma Cells                            | Leachates from SU-8 in PBS                                  | No significant inhibition of cell growth at 2.5% and 5% extract concentrations; significant inhibition at 10%.[1][3] | [1]       |
| Primary<br>Cortical/Hippocampal<br>Neurons | Untreated SU-8 2000                                         | Less than 10% of primary neurons survived.[4]                                                                        | [4]       |
| Primary Cortical<br>Neurons                | SU-8 samples                                                | Significantly lower cell viability compared to polystyrene control at 21 days.[4]                                    | [4]       |
| PC12 Cells                                 | Pure SU-8 substrate                                         | Did not support cell growth and adhesion.                                                                            | [4]       |
| C6 Rat Astrocytoma<br>Cells                | SU-8 surface                                                | At least 93% cell viability for up to 1 day in vitro.[4]                                                             | [4]       |
| MRC-5 Cells                                | O2 plasma treated<br>SU-8                                   | Greatly improved cell proliferation from 50 cells/mm² to 350 cells/mm².                                              | [3]       |
| Primary Neurons                            | Heat-treated SU-8<br>(150°C, 3 days)                        | Viability rate improved to 45.8% ± 4.5%.                                                                             | [3]       |
| Primary Neurons                            | Parylene coating +<br>heat + isopropanol<br>ultrasonication | Cell viability enhanced to 86.4% ± 1.9%.                                                                             | [3]       |



# In Vivo Biocompatibility

In vivo studies are crucial for evaluating the macroscopic and systemic responses of a host to an implanted material. For SU-8, these investigations have generally demonstrated a mild to muted inflammatory response.

## **Inflammatory Response and Fibrous Encapsulation**

Subcutaneous implantation of SU-8 in animal models has shown that it elicits a thin fibrous capsule, which is a typical foreign body response.[1] This response is generally considered minimal, suggesting good tissue compatibility.[1] Studies on SU-8 neural probes implanted in rats have shown no apparent astrocyte aggregation in the cortex and striatum regions.[3] Furthermore, long-term implantation of SU-8 microprobes in rat sciatic nerves for up to 51 weeks showed no signs of tissue inflammation or damage.[4]

Table 2: Summary of In Vivo Biocompatibility Findings for SU-8



| Animal Model | Implant Type<br>and Location                        | Duration       | Key Findings                                                                             | Reference |
|--------------|-----------------------------------------------------|----------------|------------------------------------------------------------------------------------------|-----------|
| Mice         | Subcutaneous<br>SU-8 pads                           | 8 weeks        | Muted immune response; thin fibrous capsule formation; no tissue necrosis. [1]           | [1]       |
| Rabbits      | SU-8 implants<br>(following ISO<br>10993-6)         | 1 and 12 weeks | Categorized as a non-irritant.                                                           | [3]       |
| Rats         | Subcutaneous<br>SU-8<br>microstructures<br>in cages | -              | Inflammatory response comparable to other common MEMS materials (gold, silicon dioxide). | [3]       |
| Rats         | SU-8 neural<br>probe in sciatic<br>nerve            | 4 to 51 weeks  | No signs of tissue inflammation or damage.[4]                                            | [4]       |

# Hemocompatibility

For medical devices that come into contact with blood, hemocompatibility is a critical safety parameter. The primary concerns are hemolysis (the rupture of red blood cells) and thrombogenicity (the tendency to cause blood clots).

# **Hemolysis and Thrombogenicity**

The hemolytic activity of SU-8 has been found to be comparable to that of FDA-approved implant materials like silicone elastomer and medical steel.[1][2] However, some studies have indicated that SU-8 surfaces may be more reactive to human platelets, suggesting a potential for increased thrombogenicity.[3]



Table 3: Summary of Hemocompatibility Data for SU-8

| Test               | Key Findings                                                                                                                                      | Reference |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Hemolytic Activity | Comparable to FDA-approved materials (silicone elastomer, Buna N, medical steel).[1][3]                                                           | [1][3]    |
| Platelet Adhesion  | Significantly higher on SU-8 surfaces compared to control groups (polyurethane, parylene, silicon dioxide), suggesting potential thrombogenicity. | [3]       |

# **Experimental Protocols**

Detailed and standardized protocols are essential for the accurate and reproducible assessment of biocompatibility.

# In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To quantify the viability of cells cultured with extracts of SU-8.

#### Methodology:

- Preparation of SU-8 Extracts:
  - Sterilize SU-8 samples according to the intended application's sterilization method.
  - Incubate the sterilized SU-8 samples in a culture medium (e.g., DMEM) at a surface area to volume ratio as specified in ISO 10993-12, typically at 37°C for 72 hours to obtain the extract.
  - Prepare serial dilutions of the extract (e.g., 2.5%, 5%, 10%) in a fresh culture medium.[1]



#### · Cell Seeding:

- Seed cells (e.g., 9L glioma cells) in a 96-well plate at a density of approximately 2,500 cells/well.[1]
- Incubate overnight to allow for cell adhesion.[1]
- Exposure to Extracts:
  - Replace the culture medium with the prepared SU-8 extract dilutions.
  - Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
  - Incubate the cells for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.[1]
- MTT Assay:
  - After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
  - $\circ\,$  Remove the MTT solution and add 200  $\mu L$  of DMSO to each well to dissolve the formazan crystals.[1]
  - Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 670 nm can be used for background correction.[1]

## In Vitro Cytotoxicity Assay: LDH Protocol

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the activity of LDH released from damaged cells.

Objective: To quantify cell membrane damage by measuring LDH release from cells exposed to SU-8.

#### Methodology:

Sample Preparation and Cell Culture:



- Prepare SU-8 samples and cell cultures in a 96-well plate as described for the MTT assay.
- Include controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (culture medium without cells).
- Exposure:
  - Expose the cells to the SU-8 material or its extracts for the desired duration.
- LDH Measurement:
  - After incubation, centrifuge the plate to pellet any detached cells.
  - Carefully transfer the supernatant to a new 96-well plate.
  - Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.[5]
  - Incubate at room temperature for approximately 30 minutes, protected from light.[5]
  - Add a stop solution if required by the kit.
  - Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

# Hemolysis Testing Protocol (Direct Contact Method - adapted from ISO 10993-4)

Objective: To determine the hemolytic properties of SU-8 upon direct contact with blood.

#### Methodology:

- Blood Preparation:
  - Obtain fresh human blood and add an anticoagulant (e.g., citrate).
  - Dilute the blood with a saline solution as specified in the standard.



#### Test Procedure:

- Place the sterilized SU-8 material in a test tube.
- Add the diluted blood to the test tube.
- Include a positive control (e.g., water for injection) and a negative control (e.g., a known non-hemolytic material like polyethylene).
- Incubate the tubes at 37°C for a specified period with gentle agitation.

#### Analysis:

- After incubation, centrifuge the tubes to pellet the intact red blood cells.
- Carefully collect the supernatant (plasma).
- Measure the absorbance of the supernatant at a wavelength sensitive to hemoglobin (e.g.,
   540 nm) using a spectrophotometer.
- Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is often considered acceptable.

# In Vivo Implantation and Histology Protocol (Subcutaneous Implantation - adapted from ISO 10993-6)

Objective: To evaluate the local tissue response to implanted SU-8.

#### Methodology:

- Implant Preparation and Sterilization:
  - Fabricate SU-8 implants of a defined size and shape.
  - Sterilize the implants using a method appropriate for the material and its intended application.
- Surgical Implantation:



- Under anesthesia, make a small incision in the dorsal skin of the animal model (e.g., mouse or rabbit).
- Create a subcutaneous pocket and insert the sterile SU-8 implant.
- Suture the incision.
- Post-operative Care and Observation:
  - Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation site.
- Histological Analysis:
  - At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
  - Excise the implant along with the surrounding tissue.
  - Fix the tissue in a suitable fixative (e.g., 10% formalin).
  - Process the tissue for histological sectioning.
  - Stain the sections with appropriate stains (e.g., Hematoxylin and Eosin H&E) to visualize the cellular response.
  - A pathologist will then evaluate the tissue for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrous capsule formation, and tissue necrosis.

# Visualization of Experimental Workflows and Cellular Responses Experimental Workflows





Click to download full resolution via product page

Caption: Workflow for in vitro and in vivo biocompatibility assessment of SU-8.

# **Cellular Response to Biomaterials**

While specific signaling pathways directly triggered by the SU-8 material are not well-defined in the literature, a general cellular response to a foreign material can be depicted. This involves the recognition of the material, leading to either a cytotoxic effect or an inflammatory response.





Click to download full resolution via product page

Caption: General cellular response pathways to a foreign biomaterial like SU-8.

# Surface Modification to Enhance Biocompatibility

Given that the biocompatibility of SU-8 can be variable, surface modification is a key strategy to improve its performance. The inherent hydrophobicity of SU-8 can lead to non-specific protein adsorption and may not be optimal for cell attachment.[4]



Several techniques have been explored to modify SU-8 surfaces:

- Oxygen Plasma Treatment: This method can render the SU-8 surface more hydrophilic, which has been shown to improve cell proliferation.
- Chemical Treatments: Treatments with acids and bases can alter the surface chemistry of SU-8.[1]
- Grafting of Polymers: Covalently attaching biocompatible polymers like polyethylene glycol (PEG) can reduce non-specific protein adsorption and improve biocompatibility.[1]
- Parylene Coating: Applying a thin layer of parylene, a biocompatible polymer, can significantly enhance cell viability on SU-8 substrates.[3]

# Conclusion

SU-8 presents a compelling material option for the fabrication of advanced medical devices. While its biocompatibility is generally favorable, it is not inherently guaranteed and is highly dependent on processing conditions and surface characteristics. A thorough biocompatibility assessment, following standardized protocols for cytotoxicity, in vivo tissue response, and hemocompatibility, is imperative for any medical device application. For applications requiring enhanced biocompatibility, various surface modification techniques offer effective solutions to improve cell and tissue interactions. This guide provides the foundational knowledge for researchers and developers to navigate the biocompatibility considerations of SU-8 and to design and fabricate safer and more effective medical devices.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro and in vivo evaluation of SU-8 biocompatibility PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of SU-8 biocompatibility PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. mdpi.com [mdpi.com]
- 4. Biocompatibility of SU-8 and Its Biomedical Device Applications PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- To cite this document: BenchChem. [Biocompatibility of SU-8 for Medical Devices: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198560#biocompatibility-of-su-8-for-medical-devices]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com